Methyl (3S)-3-Boc-amino-3-phenylpropionate
Overview
Description
"Methyl (3S)-3-Boc-amino-3-phenylpropionate" is a chemical compound of interest in organic synthesis and pharmaceutical research. It serves as a building block for various organic compounds, including peptides and amino acid derivatives. The compound's relevance stems from its stereochemistry and protective groups, which allow for selective reactions in complex synthesis pathways.
Synthesis Analysis
The synthesis of Methyl (3S)-3-Boc-amino-3-phenylpropionate involves steps like diastereoselective conjugate reduction, using samarium diiodide and D2O, demonstrated on a homochiral template to achieve high diastereomeric and enantiomeric excess (Davies et al., 2004). Additionally, asymmetric synthesis methods utilizing chiral catalysts or reagents have been developed to enhance stereoselectivity and yield (Wu, Lee, & Beak, 1996).
Molecular Structure Analysis
Molecular structure analysis of similar compounds emphasizes the importance of X-ray diffraction methods in determining crystal structures, providing insights into the compound's stereochemistry and intermolecular interactions (Xing, 2010). These analyses reveal how hydrogen bonds contribute to the stabilization of the molecular structure, forming a three-dimensional network.
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including conjugate reductions, alkylation, and asymmetric syntheses, influenced by its functional groups and stereochemistry. Notably, the presence of the Boc group (tert-butoxycarbonyl) protects the amino functionality during synthetic steps, allowing for selective modifications at other sites of the molecule (Lee et al., 2001).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, of "Methyl (3S)-3-Boc-amino-3-phenylpropionate" are determined by its molecular structure. The orthorhombic crystal structure and specific hydrogen bond interactions contribute to its stability and solubility in various solvents.
Chemical Properties Analysis
The chemical properties of Methyl (3S)-3-Boc-amino-3-phenylpropionate are characterized by its reactivity towards nucleophiles and electrophiles, influenced by the electronic effects of the phenyl group and the protection of the amino group by the Boc group. Studies have explored its role in the synthesis of amino acid derivatives and peptides, highlighting its versatility and importance in synthetic chemistry (Das et al., 2012).
Scientific Research Applications
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Pharmaceuticals and Drug Discovery
- Methyl groups play a key role in the design and optimization of bioactive compounds in terms of pharmacodynamic or pharmacokinetic properties .
- The role of methyl groups in drug design and hit-to-lead optimization processes is broad, including the displacement of water molecules during molecular recognition, the realization of hydrophobic interactions, the participation in van der Waals interactions, the modulation of physicochemical properties, such as LogP and aqueous solubility, and the control of the conformational properties of a given scaffold .
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Medicinal Chemistry
- Heterocyclic compounds, which may include structures similar to “Methyl (3S)-3-Boc-amino-3-phenylpropionate”, play a vital role in medicinal chemistry .
- These compounds have been developed after obtaining a thorough scientific understanding of the biological system and have shown to exert anticancer, anti-inflammatory, antifungal, antiallergic, antibacterial effects .
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Biochemistry and Microbiology
- Precursor amino acids similar to “Methyl (3S)-3-Boc-amino-3-phenylpropionate” have been used in the synthesis of Echinocandin B, an antifungal antibiotic .
- In this context, five amino acids, including L-ornithine, L-threonine, L-tyrosine, L-leucine, and L-proline, were added into the fermentation medium .
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Synthesis of Piperidine Derivatives
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
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Biological Methylating Reagents
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Synthesis of Fentanyl-related Compounds
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Microbial Production of 2,3-Butanediol
- 2,3-Butanediol (2,3-BD) has great potential for diverse industries, including chemical, cosmetics, agriculture, and pharmaceutical areas .
- Several bio-based 2,3-BD production processes have been developed and their economic advantages over petro-based production process have been reported .
- Many 2,3-BD-producing microorganisms including bacteria and yeast have been isolated and metabolically engineered for efficient production of 2,3-BD .
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Enantioselective Syntheses of (2S,3R)-3-Alkyl- and Alkenylglutamates
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One-step Methylation of Aromatic Phosphorus Compounds
- The unsubstituted phosphinine has the lowest methyl cation affinity in this series of phosphinines, while the introduction of one silyl substituent already increases this value by 31 kJ mol −1 .
- The methyl cation affinity of phosphinine exceeds even that of pyridine, which can already be methylated by a variety of conventional alkylating agents .
Safety And Hazards
Safety data sheets (SDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact. They also provide guidelines on safe handling and disposal.
Future Directions
This could involve predicting or proposing new reactions, uses, or modifications of the compound. It could also involve hypothesizing about its behavior under conditions that have not yet been studied.
Please note that the availability of this information can vary depending on how much research has been conducted on the specific compound. For a less-studied compound, some or all of this information may not be available. If you have a specific question about this compound or a related topic, feel free to ask! I’m here to help.
properties
IUPAC Name |
methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(10-13(17)19-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQYRBSHPIUCTQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3S)-3-Boc-amino-3-phenylpropionate |
Synthesis routes and methods
Procedure details
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